

Quantifying 2-Hydroxy-7-nitrofluorene in biological samples

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Compound of Interest

Compound Name: 2-Hydroxy-7-nitrofluorene

CAS No.: 6633-40-5

Cat. No.: B023985

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Application Note: Quantitative Analysis of **2-Hydroxy-7-nitrofluorene** in Biological Samples via LC-MS/MS

Abstract & Introduction

2-Hydroxy-7-nitrofluorene (2-OH-7-NF) is a critical biomarker for assessing exposure to 2-nitrofluorene (2-NF), a pervasive nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust, industrial emissions, and atmospheric particulate matter. Upon inhalation or ingestion, 2-NF undergoes metabolic activation via the cytochrome P450 system (specifically CYP1A1) and nitroreductases. The primary metabolic pathway involves ring hydroxylation and nitro-reduction, yielding hydroxylated metabolites like 2-OH-7-NF, which are subsequently conjugated with glucuronic acid or sulfate and excreted in urine.

Quantifying 2-OH-7-NF is essential for toxicological studies and occupational health monitoring, as it serves as a direct proxy for the internal dose of the carcinogenic parent compound. This application note details a robust, sensitive, and validated protocol for the extraction and quantification of 2-OH-7-NF in human urine and plasma using Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

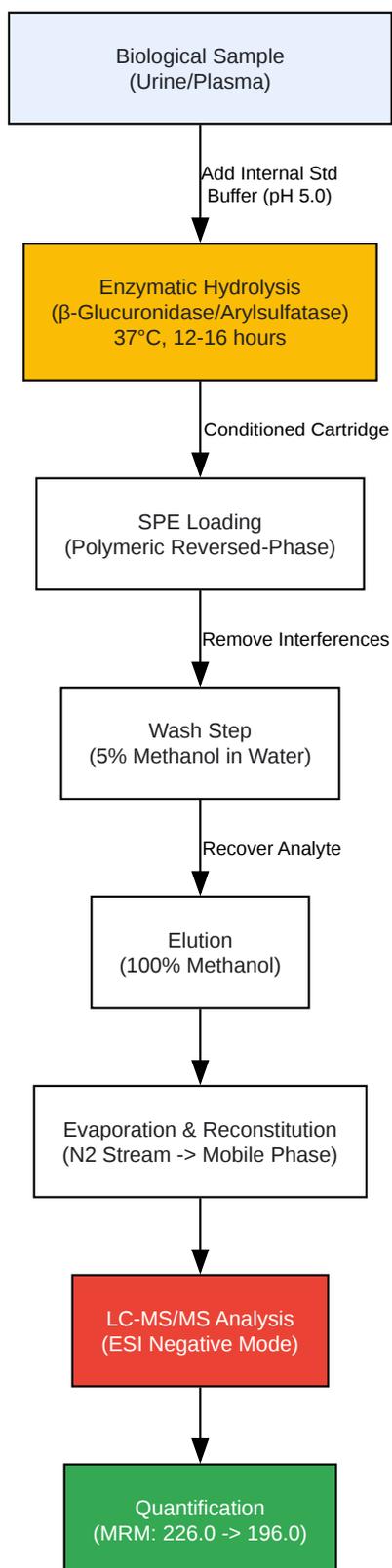
Key Analytical Challenges Solved:

- Matrix Complexity: Removal of urinary salts and proteins that suppress ionization.[1]

- Conjugation: Enzymatic hydrolysis to liberate the free analyte.^[1]
- Sensitivity: Optimization of Negative Electrospray Ionization (ESI-) for the acidic nitrophenolic moiety.

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.



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Figure 1: Analytical workflow for the quantification of **2-Hydroxy-7-nitrofluorene**.

Materials and Reagents

- Target Analyte: **2-Hydroxy-7-nitrofluorene** (CAS: 2443-58-5 for 2-OH-fluorene core reference; specific nitro-isomer standard required).[1]
- Internal Standard (IS): 2-Hydroxyfluorene-d9 or 1-Hydroxypyrene-d9 (Surrogate if specific isotopologue is unavailable).[1]
- Enzyme:
 - Glucuronidase/Arylsulfatase (from *Helix pomatia*).[1]
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.
- SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).[1]

Detailed Protocol

Sample Preparation

Rationale: Hydroxylated PAHs are excreted >90% as conjugates.[1] Failure to hydrolyze yields false negatives.

- Aliquot: Transfer 1.0 mL of urine or plasma into a clean glass centrifuge tube.
- Internal Standard: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH).
- Buffering: Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0).
- Hydrolysis: Add 10 µL of
 - glucuronidase/arylsulfatase enzyme solution.
 - Incubation: Seal and incubate at 37°C for 16 hours (overnight) to ensure complete deconjugation.
- Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

Solid Phase Extraction (SPE)

Rationale: LLE is often insufficient for polar nitro-metabolites.[1] Polymeric SPE ensures high recovery of phenolic compounds.

- Conditioning:
 - 1.0 mL Methanol.[1]
 - 1.0 mL Water.[1]
- Loading: Load the hydrolyzed sample supernatant onto the cartridge at a slow flow rate (<1 mL/min).
- Washing:
 - Wash with 1.0 mL of 5% Methanol in Water.[1] (Removes salts and highly polar urinary components).[1]
 - Dry cartridge under high vacuum for 5 minutes.[1]
- Elution: Elute with 2 x 0.5 mL of 100% Methanol.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.[1]
 - Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 30% ACN / 70% Water).
 - Vortex and transfer to an autosampler vial.[1]

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions:

- System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

- Column Temp: 40°C.
- Flow Rate: 0.3 mL/min.[1]
- Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).
 - Note: Ammonium acetate supports negative mode ionization better than strong acids like formic acid for phenols.[1]
- Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	30	Initial Hold
0.50	30	Start Gradient
4.00	95	Linear Ramp
5.50	95	Wash
5.60	30	Re-equilibration

| 7.50 | 30 | End Run |

Mass Spectrometry Parameters:

- Ionization: Electrospray Ionization (ESI) – Negative Mode.[1]
- Rationale: The nitro group is electron-withdrawing, and the phenolic hydroxyl is acidic. ESI- provides superior sensitivity compared to ESI+ for this molecule.[1]
- Source Temp: 350°C.
- Capillary Voltage: -2500 V.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type
2-OH-7-NF	226.0 [M-H] ⁻	196.0 [M-H-NO] ⁻	25	Quantifier
2-OH-7-NF	226.0 [M-H] ⁻	180.0 [M-H-NO ₂] ⁻	35	Qualifier

| IS (d9-2-OH-F) | 190.1 [M-H]⁻ | 161.1 | 25 | Quantifier |

Method Validation Criteria

To ensure scientific integrity, the method must be validated according to FDA/EMA guidelines.

[1]

Parameter	Acceptance Criteria
Linearity	R ² > 0.995 over range 0.5 – 100 ng/mL.[1][2]
Accuracy	±15% of nominal concentration (±20% at LLOQ).[1]
Precision	CV < 15% (Inter-day and Intra-day).[1][2]
Recovery	> 80% extraction efficiency.
Matrix Effect	± 15% (assessed by post-extraction spike).[1]
Stability	Stable in matrix for 24h at RT; 3 freeze-thaw cycles.[1]

Troubleshooting & Safety

- Low Recovery: Ensure the pH during SPE loading is < 5.0 to keep the phenol protonated (neutral) for C18 retention.[1]
- Peak Tailing: Phenols can interact with active silanols.[1] Use an end-capped column or increase buffer strength slightly.

- Safety: **2-Hydroxy-7-nitrofluorene** is a potential mutagen/carcinogen.[1][3] Handle all standards in a fume hood and use double nitrile gloves. Treat all biological samples as biohazards.[1]

References

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